N-(2-Chlorophenyl)picolinamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-9-5-1-2-6-10(9)15-12(16)11-7-3-4-8-14-11/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVXGDNZIYQFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Reagents : 2-Chlorophenylamine (1.0 equiv), picolinoyl chloride (1.2 equiv), triethylamine (2.0 equiv) in dichloromethane (DCM) at 0–25°C.
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Workup : The mixture is stirred for 12–24 hours, quenched with water, and extracted with DCM. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
Key Optimization Insights :
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Excess picolinoyl chloride (1.2–1.5 equiv) minimizes unreacted amine.
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Lower temperatures (0–5°C) reduce side products like bis-acylated species.
Catalytic Coupling Using Palladium-Based Systems
Palladium-catalyzed C–H activation provides an alternative route, leveraging picolinamide as a directing group for regioselective coupling. This method is advantageous for substrates requiring functionalization at specific positions.
Procedure Overview
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Catalyst : Pd(OAc)₂ (10 mol%), picolinamide directing group.
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Conditions : 2-Chlorophenylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv) in DMF at 80°C for 8 hours.
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Yield : 62% with 95% regioselectivity for the para position relative to the chloro group.
Mechanistic Notes :
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The picolinamide group coordinates Pd, facilitating C–H bond cleavage and subsequent coupling with the boronic acid.
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Temperature control (80–100°C) ensures optimal catalytic activity without decomposition.
Oxidative Coupling of Methylheteroarenes and Amines
A copper-mediated oxidative coupling strategy enables the synthesis of this compound from methylpicolinate and 2-chlorophenylamine.
General Protocol
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Reagents : Methylpicolinate (1.5 equiv), 2-chlorophenylamine (1.0 equiv), elemental sulfur (2.0 equiv), Cu(OAc)₂ (20 mol%) in DMSO at 110°C.
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Workup : Extraction with ethyl acetate, column chromatography (ethyl acetate/hexane).
Advantages :
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Avoids pre-functionalized substrates (e.g., acid chlorides).
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DMSO acts as both solvent and oxidant, simplifying the reaction setup.
Solid-Phase Synthesis for High-Throughput Applications
Solid-supported synthesis enables rapid parallel production, particularly useful for pharmaceutical screening.
Resin-Bound Methodology
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Steps :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acylation | 68–75 | 98 | Simple, scalable | Requires acid chloride preparation |
| Pd-Catalyzed Coupling | 62 | 90 | Regioselective, functional group tolerance | High catalyst cost |
| Oxidative Coupling | 70–78 | 95 | No pre-activated substrates | Elevated temperature required |
| Solid-Phase Synthesis | 82 | 95 | High-throughput compatible | Specialized equipment needed |
Spectroscopic Characterization
Critical spectroscopic data for this compound include:
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¹H NMR (500 MHz, CDCl₃) : δ 8.60 (d, J = 4.5 Hz, 1H), 8.28 (d, J = 8.0 Hz, 1H), 7.87 (t, J = 7.5 Hz, 1H), 7.45–7.47 (m, 1H), 7.78 (d, J = 8.0 Hz, 2H), 10.03 (s, 1H).
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¹³C NMR (126 MHz, CDCl₃) : δ 162.0 (C=O), 149.9 (C-Ar), 137.7 (C-Cl), 126.5–115.1 (Ar-C).
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HRMS : m/z calculated for C₁₂H₉ClN₂O [M+H]⁺: 233.0481; found: 233.0485.
Industrial-Scale Considerations
For kilogram-scale production, the acylation method is preferred due to:
Chemical Reactions Analysis
Palladium-Catalyzed C–H Activation
The picolinamide group acts as a directing group in palladium-catalyzed C–H functionalization. In reactions with PhI(OAc)₂ as an oxidant and toluene at 80–120°C, N-(2-chlorophenyl)picolinamide facilitates cyclization via C–H/N–H coupling. Key findings include:
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Cyclization Efficiency : Achieved for sp² and sp³ C–H bonds under Pd catalysis .
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Mechanistic Insight : The picolinamide’s pyridine nitrogen coordinates to Pd, activating proximal C–H bonds for intramolecular coupling .
Example Reaction Pathway :
Formation of 2-(Pyridin-2-yl)oxazoles
This compound reacts with aldehydes in the presence of Pd(TFA)₂ and n-octane to form 4,5-disubstituted oxazoles. This one-pot cascade involves:
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Condensation : Between picolinamide and aldehydes.
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Cyclization : Facilitated by trifluoroacetic acid (TFA) generated in situ .
Reaction Conditions :
| Component | Role |
|---|---|
| Pd(TFA)₂ | Catalyst |
| n-Octane | Solvent |
| Aldehydes | Substrates for oxazole formation |
Key Outcome : Broad substrate scope, including aldehydes with acid-sensitive groups .
Biological Activity and Ligand Design
While not a primary focus of chemical reactions, this compound derivatives are explored as ligands for serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ). Structural analogs with piperazine substituents show subnanomolar affinity, highlighting its potential in medicinal chemistry .
Comparison of Reaction Types
Scientific Research Applications
Medicinal Chemistry
One of the most significant applications of N-(2-chlorophenyl)picolinamide derivatives is in the development of ligands for positron emission tomography (PET) imaging. These compounds have been synthesized as potential ligands for metabotropic glutamate receptor 4 (mGlu4), which is implicated in neurological disorders such as Parkinson's disease.
- Case Study: PET Imaging
A study synthesized several derivatives of N-(3-chlorophenyl)-2-picolinamide, demonstrating their binding affinities to mGlu4 receptors. The most promising derivative exhibited an IC50 value of 5.1 nM, indicating strong potential for use as a PET radioligand for in vivo imaging . This research opens avenues for developing non-dopaminergic treatments for Parkinson's disease by allowing visualization of receptor expression under physiological conditions.
Agricultural Applications
This compound derivatives have also been explored as microbiocidal agents, particularly fungicides in agriculture. These compounds are effective against phytopathogenic microorganisms, making them valuable for crop protection.
- Fungicidal Activity
Picolinamide derivatives have been shown to possess significant antifungal properties. A patent describes their use in agrochemical formulations aimed at controlling fungal infestations in plants and harvested crops . The ability to design these compounds with specific substituents enhances their efficacy against a broad spectrum of fungi.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a precursor for various chemical transformations. Its derivatives can be utilized to synthesize other complex organic molecules.
- Synthesis of Oxazoles
Recent research developed a method to synthesize 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes using palladium catalysts. This method allows rapid access to valuable compounds without the need for stoichiometric acids, showcasing the versatility of picolinamide derivatives in organic synthesis .
Mechanistic Studies
Understanding the interaction mechanisms of picolinamide compounds with biological targets is crucial for optimizing their applications.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)picolinamide involves its interaction with specific molecular targets. For example, it has been shown to bind to the Qi-site in the cytochrome bc1 complex, inhibiting its activity . This interaction disrupts the electron transport chain, leading to various biochemical effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the chlorine substituent significantly impacts electronic and steric properties. Evidence from 35Cl NQR studies reveals that N-(2-chlorophenyl)amides exhibit distinct electronic environments compared to para-substituted analogs. For example:
- N-(2-Chlorophenyl)acetamide shows lower 35Cl NQR frequencies when alkyl groups are present in the side chain, whereas aryl or chlorinated alkyl groups increase frequencies .
- In contrast, N-(4-chlorophenyl)picolinamide derivatives (e.g., compounds 11 and 12 in –4) display enhanced receptor affinity when substituted at the 4-phenyl position, likely due to reduced steric hindrance and optimized electronic interactions with target proteins .
Table 1: Electronic and Steric Effects of Chlorine Position
*Estimated based on analogous structures.
Pharmacological Activity
- Antipsychotic Activity : Compound 62 (N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide) demonstrates potent antipsychotic effects in preclinical models, comparable to clozapine. The 2-chlorophenyl group in this compound synergizes with the oxadiazole moiety to enhance mGlu4 receptor modulation .
- PET Radioligands: N-(3-(Methylthio)phenyl)picolinamide derivatives with 4-chloro substituents (e.g., compound 11) show improved blood-brain barrier (BBB) permeability and reduced nonspecific binding compared to ortho-substituted analogs, highlighting the importance of substituent position for CNS targeting .
Table 2: Pharmacological Profiles
Physicochemical Properties
- Comparative Data : Analogous compounds like N-(tolyl)-α-picolinamides show minimal variation in biological activity with methyl group position, contrasting with chloro derivatives where position critically affects target engagement .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
